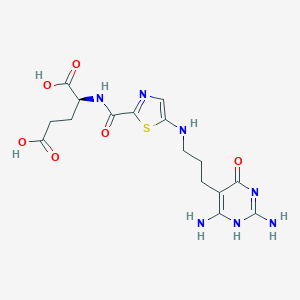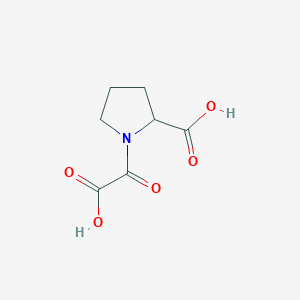
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid, also known as CPP, is a cyclic dipeptide that has gained significant attention in scientific research due to its unique properties. CPP is a non-proteinogenic amino acid that contains a proline ring and a pyrrolidine ring. It is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid is believed to enhance drug delivery through various mechanisms, including increasing the permeability of cell membranes, reducing the efflux of drugs from cells, and increasing the stability of drugs in the bloodstream. 1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has also been shown to interact with the endocytic pathway, allowing it to enter cells and transport drugs to their desired location.
Biochemical and Physiological Effects:
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on the body. It has been found to be stable in various physiological conditions, including in the presence of enzymes and in acidic environments.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid offers several advantages for lab experiments, including its ability to enhance drug delivery and improve the solubility of hydrophobic drugs. However, its use as a cell-penetrating peptide is limited by its low transfection efficiency and the potential for cytotoxicity at high concentrations.
Orientations Futures
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has great potential for use in drug delivery systems and as a cell-penetrating peptide. Future research could focus on optimizing its delivery efficiency and exploring its potential use in targeted drug delivery. Additionally, further studies could investigate its potential use in gene therapy and its ability to transport nucleic acids across cell membranes.
Méthodes De Synthèse
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid can be synthesized through various methods, including the reaction of N-carboxyanhydride of proline with amino acid esters or through the reaction of proline with carbonyldiimidazole. The latter method is more commonly used due to its simplicity and high yield.
Applications De Recherche Scientifique
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential use in drug delivery systems, as it has been shown to improve the bioavailability of poorly soluble drugs. It has also been investigated for its ability to enhance the solubility of hydrophobic drugs in aqueous solutions. Additionally, 1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has been studied for its potential use as a cell-penetrating peptide, as it can transport molecules across cell membranes.
Propriétés
Numéro CAS |
141724-22-3 |
|---|---|
Nom du produit |
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid |
Formule moléculaire |
C7H9NO5 |
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
1-oxalopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO5/c9-5(7(12)13)8-3-1-2-4(8)6(10)11/h4H,1-3H2,(H,10,11)(H,12,13) |
Clé InChI |
ULLHRTLURBDLBB-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C(=O)O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(=O)O)C(=O)O |
Synonymes |
1-Pyrrolidineacetic acid, 2-carboxy--alpha--oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





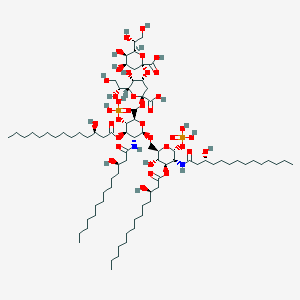

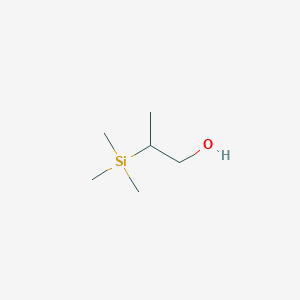


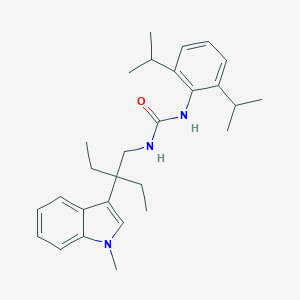
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)
